Cas no 388061-72-1 (3-((Trimethylsilyl)ethynyl)phenol)

3-((Trimethylsilyl)ethynyl)phenol is a versatile organosilicon compound featuring both a phenolic hydroxyl group and a trimethylsilyl-protected ethynyl moiety. This dual functionality makes it valuable in organic synthesis, particularly in Sonogashira coupling reactions and click chemistry applications. The trimethylsilyl group enhances stability and handling, while the ethynyl group allows for further derivatization under mild conditions. The phenolic hydroxyl provides additional reactivity for modifications or polymerization. Its structural features enable precise control in constructing complex molecular architectures, such as conjugated systems or dendrimers. The compound is particularly useful in pharmaceutical intermediates, materials science, and advanced polymer synthesis due to its balanced reactivity and protective group strategy.
3-((Trimethylsilyl)ethynyl)phenol structure
388061-72-1 structure
Product Name:3-((Trimethylsilyl)ethynyl)phenol
CAS No:388061-72-1
MF:C11H14OSi
MW:190.313764095306
CID:1023971
PubChem ID:22087719
Update Time:2025-05-20

3-((Trimethylsilyl)ethynyl)phenol Chemical and Physical Properties

Names and Identifiers

    • 3-((Trimethylsilyl)ethynyl)phenol
    • 3-[2-(trimethylsilyl)ethynyl]Phenol
    • 3-(2-(trimethylsilyl)ethynyl)phenol
    • 3-[(trimethylsilyl)ethynyl]phenol
    • 3-[2-(trimethylsilylethynyl)]phenol
    • 3-TMSE-phenol
    • AK101942
    • ANW-62527
    • CTK8B9439
    • QC-1073
    • SureCN79116
    • SCHEMBL79116
    • QCYIWHFDINMVLE-UHFFFAOYSA-N
    • 3-(2-trimethylsilylethynyl)phenol
    • DA-17951
    • C78181
    • DTXSID00622362
    • 388061-72-1
    • MDL: MFCD19443192
    • Inchi: 1S/C11H14OSi/c1-13(2,3)8-7-10-5-4-6-11(12)9-10/h4-6,9,12H,1-3H3
    • InChI Key: QCYIWHFDINMVLE-UHFFFAOYSA-N
    • SMILES: [Si](C#CC1C=CC=C(C=1)O)(C)(C)C

Computed Properties

  • Exact Mass: 190.08142
  • Monoisotopic Mass: 190.081391600g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 228
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • PSA: 20.23

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Additional information on 3-((Trimethylsilyl)ethynyl)phenol

Introduction to 3-((Trimethylsilyl)ethynyl)phenol (CAS No. 388061-72-1)

3-((Trimethylsilyl)ethynyl)phenol, identified by its Chemical Abstracts Service (CAS) number 388061-72-1, is a specialized organic compound that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research. This compound belongs to the class of phenolic derivatives, characterized by the presence of a phenol group and an ethynyl substituent further functionalized with a trimethylsilyl (TMS) group. The unique structural features of this molecule make it a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents.

The trimethylsilyl (TMS) group in 3-((Trimethylsilyl)ethynyl)phenol plays a crucial role in enhancing the stability and reactivity of the molecule. The TMS moiety is widely employed in organic synthesis due to its ability to protect functional groups from unwanted reactions, such as oxidation or hydrolysis. This protective effect is particularly useful in multi-step synthetic pathways where selective reactions are required. Additionally, the ethynyl group introduces a reactive site for further functionalization, enabling the construction of more intricate molecular architectures.

The phenol core of 3-((Trimethylsilyl)ethynyl)phenol contributes to its potential biological activity. Phenols are well-known for their antioxidant properties and have been extensively studied for their role in various pharmacological applications. The presence of an ethynyl group at the para position relative to the phenol ring enhances the molecule's ability to participate in π-stacking interactions and other non-covalent binding events, which are critical for drug-receptor interactions.

Recent advancements in pharmaceutical research have highlighted the importance of 3-((Trimethylsilyl)ethynyl)phenol as a building block for drug discovery. Its structural motif has been incorporated into various lead compounds targeting different therapeutic areas, including oncology, neurology, and anti-inflammatory diseases. The compound's versatility allows for modifications at multiple positions, enabling researchers to fine-tune its properties for specific biological activities.

In the realm of synthetic methodologies, 3-((Trimethylsilyl)ethynyl)phenol has been utilized in cross-coupling reactions, such as Sonogashira couplings, which are pivotal for constructing carbon-carbon bonds in drug molecules. The TMS-protected ethynyl group provides excellent compatibility with palladium-catalyzed reactions, facilitating the introduction of aryl or vinyl groups at desired positions. This capability has been leveraged in the synthesis of biaryl compounds, which are prevalent in many pharmacologically active agents.

Moreover, the compound's stability under various reaction conditions makes it an attractive candidate for large-scale synthesis. The TMS group not only protects the ethynyl functionality but also improves solubility and handling characteristics, which are essential for industrial applications. This stability has been exploited in flow chemistry systems, where precise control over reaction parameters is required to achieve high yields and purity.

From a medicinal chemistry perspective, 3-((Trimethylsilyl)ethynyl)phenol offers a unique scaffold for designing molecules with enhanced binding affinity and selectivity. The combination of a phenol ring and an ethynyl substituent provides multiple interaction points with biological targets. For instance, studies have demonstrated its potential as a ligand for enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. The ability to modify both the phenol and ethynyl moieties allows for systematic exploration of structure-activity relationships (SAR), leading to optimized drug candidates.

The use of computational chemistry techniques has further elucidated the properties of 3-((Trimethylsilyl)ethynyl)phenol. Molecular modeling studies have revealed insights into its binding mode with biological targets, providing a rational basis for designing next-generation compounds. These computational approaches complement experimental efforts by predicting potential interactions and optimizing molecular structures before synthetic implementation.

In conclusion, 3-((Trimethylsilyl)ethynyl)phenol (CAS No. 388061-72-1) is a versatile and valuable compound in modern chemical synthesis and pharmaceutical research. Its unique structural features enable diverse applications in drug development, from serving as an intermediate in multi-step syntheses to acting as a lead compound itself. The ongoing exploration of its potential applications underscores its significance in advancing therapeutic strategies across multiple disease areas.

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